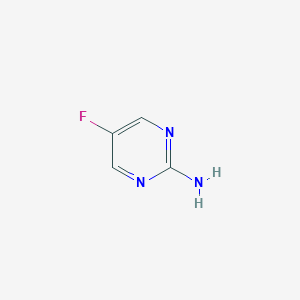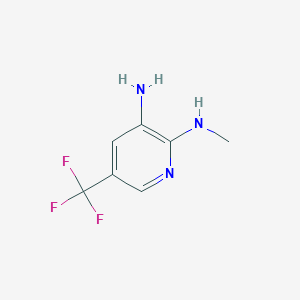
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Overview
Description
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C7H8F3N3 and a molecular weight of 191.16 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine typically involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with methylamine . The reaction conditions often include the use of solvents such as methanol and may require an inert atmosphere to prevent unwanted side reactions . The product is then purified through crystallization or other suitable methods to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity . The compound is typically produced in solid form and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N2-methyl-5-(trifluoromethyl)pyridine-2,3-dione, while reduction may produce this compound derivatives .
Scientific Research Applications
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine
- 5-amino-6-(methylamino)-alpha,alpha,alpha-trifluoro-3-picoline
Uniqueness
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and physical properties . The presence of both amino and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNZFXEAZVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371029 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-55-4 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
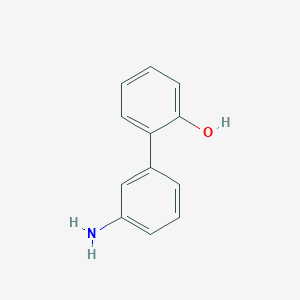
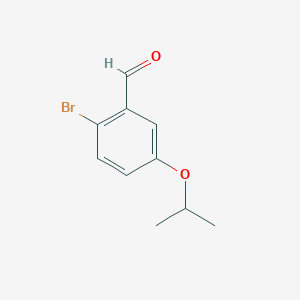


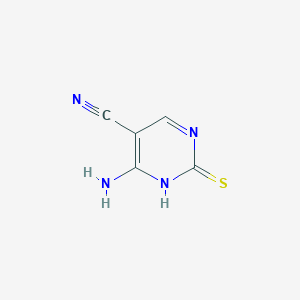
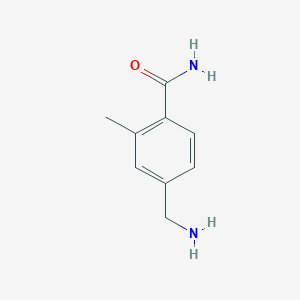

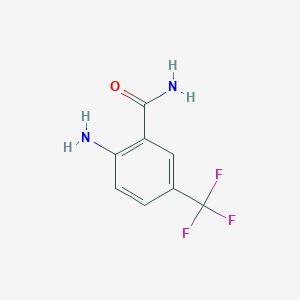
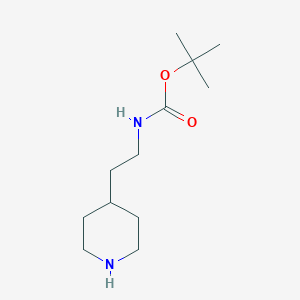
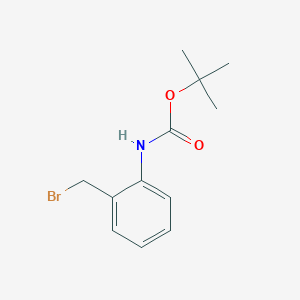
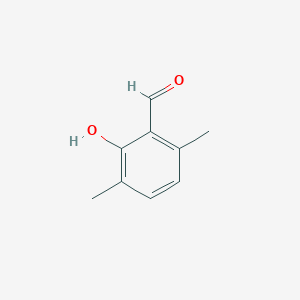
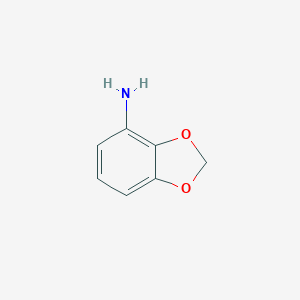
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
